molecular formula C15H10N2O5 B11801040 Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate

Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate

Cat. No.: B11801040
M. Wt: 298.25 g/mol
InChI Key: DCCQTVCJSYGINH-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate (CAS 139390-61-7) is an aromatic organic compound with the molecular formula C 15 H 10 N 2 O 5 and a molecular weight of 298.25 g/mol . This benzoxazole derivative is characterized by a benzo[d]oxazole core structure substituted with a phenyl ring at the 2-position, a nitro group at the 5-position, and a methyl ester at the 7-position . The compound serves as a crucial synthetic intermediate in pharmaceutical research. It is a key precursor in the multi-step synthesis of JPH203 , a selective inhibitor of the L-type amino acid transporter 1 (LAT1) . LAT1 is upregulated in numerous cancer cells to support growth and proliferation, making it a promising therapeutic target . JPH203, which has progressed to Phase II clinical trials, functions by competitively inhibiting the uptake of essential amino acids like leucine, thereby disrupting the mTOR signaling pathway and inducing mitochondria-dependent apoptosis in cancer cells . As a building block, this methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylic acid (CAS 1523392-36-0), which is a direct intermediate in the JPH203 synthesis pathway . The cyclization of the benzoxazole ring from an precursor is typically achieved using reagents like trimethylsilyl polyphosphate . Handling and Storage: The compound is a solid and should be stored sealed in a dry environment at room temperature . Safety information indicates it carries a warning label, with hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate precautionary measures should be followed . Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

methyl 5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C15H10N2O5/c1-21-15(18)11-7-10(17(19)20)8-12-13(11)22-14(16-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

DCCQTVCJSYGINH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])N=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzamidation and Nitration Sequence

The synthesis begins with the benzamidation of methyl 3-amino-2-hydroxybenzoate. In a representative procedure, methyl 3-amino-2-hydroxybenzoate (53.4 mmol) is suspended in dry tetrahydrofuran (THF) and reacted with benzoyl chloride-d5 in the presence of N,N-dimethylaniline as a base. This step yields d5-methyl 3-benzamido-2-hydroxybenzoate (67% yield), confirmed by 1H-NMR (δH 3.95 ppm, singlet for methyl ester). Subsequent nitration introduces a nitro group at the 5-position of the aromatic ring. The nitration is typically performed using concentrated nitric acid in sulfuric acid, though specific conditions for this compound involve trimethylsilyl polyphosphate and 1,2-dichlorobenzene at 150°C for 5 hours, achieving 80% yield.

Table 1: Key Reaction Parameters for Benzamidation and Nitration

StepReagents/ConditionsYield (%)
BenzamidationBenzoyl chloride-d5, N,N-dimethylaniline, THF67
Nitration/CyclizationTrimethylsilyl polyphosphate, 150°C, 5 hr80

Cyclization to Form the Benzoxazole Core

Cyclization of d5-methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is critical for constructing the benzoxazole ring. The reaction employs trimethylsilyl polyphosphate as a cyclizing agent in 1,2-dichlorobenzene under reflux. This step proceeds via intramolecular dehydration, forming the oxazole ring while retaining the methyl ester and nitro groups. The product, d5-methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate, is isolated as a colorless solid (80% yield) with 1H-NMR resonances at δH 4.14 ppm (methyl ester) and 8.82–8.94 ppm (aromatic protons).

Ester Hydrolysis and Functionalization

While the target compound is a methyl ester, hydrolysis to the carboxylic acid derivative is often explored for further derivatization. Treatment of the methyl ester with lithium hydroxide in a THF/MeOH/H2O mixture (1:1:1) at room temperature yields the corresponding carboxylic acid (80% yield), characterized by a downfield-shifted 13C-NMR signal at δC 165.90 ppm for the carboxylic carbon. Re-esterification with methanol under acidic conditions can regenerate the methyl ester if required.

Electrochemical Synthesis Approaches

Table 2: Electrochemical Cyclization Parameters

MediatorSubstrateConditionsYield (%)
Bu4NI2-(Benzylideneamino)phenolRT, 10 min86
IBDA2-Allylphenol derivatives0.8 V vs Ag/AgNO365

Mechanistic Insights

Computational studies reveal that the electrochemical cyclization proceeds via a hypervalent iodine(III) intermediate. Density functional theory (DFT) calculations indicate a proton-coupled electron transfer (PCET) mechanism, where the phenolic proton transfers to the iodine mediator, facilitating cyclization with a reaction barrier of 7.2 kcal/mol. This pathway avoids radical intermediates, as evidenced by the lack of inhibition with TEMPO, a radical scavenger.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The classical cyclization step requires high-boiling solvents like 1,2-dichlorobenzene (b.p. 180°C) to achieve reflux temperatures. Substituting with dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) reduces yields to <50%, likely due to inferior dehydration efficiency. Electrochemical methods, however, operate at room temperature in HFIP (hexafluoroisopropanol), which stabilizes cationic intermediates and improves reaction rates.

Catalyst and Mediator Screening

In electrochemical synthesis, mediator selection profoundly impacts yield. Tetrabutylammonium iodide (Bu4NI) outperforms chloride or bromide salts, with yields increasing from 36% (Bu4NCl) to 86% (Bu4NI) under identical conditions. This is attributed to iodide’s higher redox activity, facilitating efficient generation of I(III) species.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR analysis of the methyl ester derivative shows distinct signals for the methyl group (δH 4.14 ppm), aromatic protons (δH 8.82–8.94 ppm), and nitro group-associated deshielding. 13C-NMR confirms the ester carbonyl at δC 166.85 ppm and the benzoxazole carbons at δC 144.23–152.99 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the deuterated analog (d5-methyl ester) exhibits a molecular ion peak at m/z 342.0985 (calc. 342.0989 for C16H9D5N2O5), validating the molecular formula.

Comparative Analysis of Methods

Yield and Scalability

Classical synthesis achieves higher yields (80%) but requires specialized reagents like trimethylsilyl polyphosphate, complicating large-scale production. Electrochemical methods, though milder, necessitate optimization for nitro-substituted substrates and currently remain untested for the target compound.

Chemical Reactions Analysis

Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

One of the notable applications of methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate is its effectiveness as an inhibitor of Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the biosynthesis of guanine nucleotides, making it a promising target for tuberculosis treatment. Research indicates that compounds in the benzoxazole series, including this compound, exhibit minimum inhibitory concentrations (MIC) as low as 1 µM against MtbIMPDH2, demonstrating potent antibacterial activity .

1.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the benzoxazole framework can enhance the inhibitory potency against MtbIMPDH2. For instance, substituents on the phenyl ring can significantly affect the compound's activity. Compounds with electron-donating groups have been found to increase inhibitory activity by several folds compared to their parent compounds .

Cancer Research Applications

2.1 Induction of Apoptosis

In vitro studies have demonstrated that this compound and similar compounds induce apoptosis in breast cancer cell lines. This effect is attributed to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a potential role in cancer therapeutics . The compound's ability to selectively target cancer cells while sparing normal cells presents a significant advantage in developing effective cancer treatments.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound 5-NO₂, 2-Ph, 7-COOCH₃ C₁₅H₁₀N₂O₅ LC/MS-MS internal standard; antiviral research
Methyl 5-bromobenzo[d]oxazole-7-carboxylate 5-Br, 7-COOCH₃ C₉H₆BrNO₃ Higher halogen reactivity; precursor for cross-coupling
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate 2-Pyridinyl, 7-COOCH₃ C₁₄H₁₀N₂O₃ Enhanced solubility due to pyridine moiety
Methyl benzo[d]oxazole-7-carboxylate 7-COOCH₃ (no 2/5 substituents) C₉H₇NO₃ Simpler structure; baseline for SAR studies
5-Chloropyridin-3-yl benzo[d]oxazole-7-carboxylate 7-COOCl⁻-pyridinyl C₁₃H₈ClN₂O₃ SARS-CoV-2 3CLpro inhibitor; ester group variation

Key Observations

Substituent Effects on Reactivity :

  • The 5-nitro group in the target compound increases electrophilicity compared to bromine (5-Br) or hydrogen, enhancing susceptibility to nucleophilic attack.
  • 2-Phenyl vs. 2-pyridinyl : The phenyl group provides steric bulk and hydrophobicity, while the pyridine moiety introduces basicity, improving aqueous solubility .

Biological Activity :

  • The target compound’s nitro and phenyl groups may optimize binding to viral proteases, as seen in SARS-CoV-2 3CLpro inhibitors (e.g., 5-chloropyridin-3-yl benzo[d]oxazole-7-carboxylate) .
  • Methyl benzo[d]oxazole-7-carboxylate lacks bioactive substituents, making it less potent in enzyme inhibition .

Synthetic Utility :

  • Methyl 5-bromobenzo[d]oxazole-7-carboxylate serves as a precursor for Suzuki-Miyaura cross-coupling due to the bromine’s reactivity .
  • Deuterated analogs of the target compound are synthesized via isotopic labeling for precise bioanalytical quantification .

Physicochemical and Analytical Comparisons

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Notable Spectral Data
This compound 298.25 ~2.7 ¹H NMR (CDCl₃): δ 8.51 (d, 1H), 8.43 (dd, 1H)
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate 254.24 ~2.7 MS (ESI): m/z 254.069 [M+H]⁺
5-Chloropyridin-3-yl benzo[d]oxazole-7-carboxylate 275.02 ~2.5 HRMS: m/z 275.02129 [M+H]⁺
  • LogP Trends : The target compound’s LogP (~2.7) aligns with analogs, indicating moderate lipophilicity suitable for membrane permeability.
  • Spectral Data : Nitro and ester groups produce distinct ¹H NMR shifts (e.g., aromatic protons at δ 8.5–8.7 ppm) .

Biological Activity

Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoxazole derivatives. Its structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}N2_{2}O4_{4}
  • Molecular Weight : 284.26 g/mol
  • Functional Groups : Nitro group, carboxylate, and phenyl moiety

The biological activity of this compound appears to be primarily linked to its ability to inhibit specific enzymes and pathways that are crucial for microbial survival and cancer cell proliferation.

Antibacterial Activity

Research indicates that compounds in the benzoxazole series can inhibit Mycobacterium tuberculosis (Mtb) inosine 5’-monophosphate dehydrogenase (IMPDH), which is vital for guanine nucleotide biosynthesis. Inhibition of this enzyme leads to reduced bacterial growth:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 1 μM against Mtb .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound exhibits significant antiproliferative effects:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of the benzoxazole scaffold can inhibit the growth of cancer cells with IC50_{50} values ranging from <0.01 to 73.4 µM across multiple cell lines .
  • Mechanisms : The proposed mechanisms include inducing apoptosis through mitochondrial pathways and inhibiting key signaling pathways involved in cancer progression.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC/MIC ValueReference
AntibacterialMycobacterium tuberculosisMIC ≤ 1 μM
AnticancerVarious Cancer Cell LinesIC50_{50} < 0.01 µM

Case Studies

  • Antibacterial Efficacy Against Mtb :
    • A study demonstrated that this compound derivatives inhibited MtbIMPDH effectively, with a notable lack of resistance development due to guanine salvage pathways, suggesting a robust mechanism for antibacterial action .
  • Anticancer Studies :
    • In vitro studies on breast cancer cell lines revealed that compounds similar to this compound induced significant apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Q & A

Basic: What are the optimal methods for synthesizing Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, starting with esterification and nitration. For example, benzoxazole-7-carboxylic acid derivatives can be esterified with alcohols under acidic conditions (e.g., H₂SO₄ or DCC as catalysts) . Nitration is achieved using nitric acid in a controlled environment to avoid over-nitration. Key steps include:

  • Esterification : Reacting the carboxylic acid with methanol in the presence of a dehydrating agent.
  • Nitration : Introducing a nitro group at the 5-position using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions.
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires strict temperature control and stoichiometric precision .

Basic: How is the compound structurally characterized in academic research?

Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., CDCl₃ solvent) identify aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ 163–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ calculated vs. observed, error < 2 ppm) .
  • X-ray Crystallography : Resolves nitro and phenyl group orientations, though crystal growth may require slow evaporation from DCM/hexane mixtures .

Advanced: What mechanistic insights explain the reactivity of the nitro and ester groups in this compound?

Answer:
The nitro group’s electron-withdrawing nature activates the benzoxazole ring for electrophilic substitution, while the ester moiety participates in nucleophilic acyl substitutions. Key considerations:

  • Nitration Selectivity : Directed by the electron-deficient benzoxazole core, favoring 5-position substitution .
  • Ester Hydrolysis : Under basic conditions, the methyl ester converts to a carboxylic acid, enabling further functionalization (e.g., amide coupling) .
    Mechanistic studies use isotopic labeling (e.g., 18^{18}O in ester groups) and kinetic profiling to track reaction pathways .

Advanced: How can researchers design bioactivity assays for this compound?

Answer:
Bioactivity studies focus on enzyme inhibition or antimicrobial activity. Methodologies include:

  • Enzyme Kinetics : Measure IC₅₀ values against targets like SARS-CoV-2 3CLpro using fluorogenic substrates .
  • Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina) by modeling the nitro group’s interactions with catalytic residues .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How do researchers address stability and degradation under varying conditions?

Answer:
Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., nitro group stability above 150°C).
  • HPLC Monitoring : Track degradation products in acidic/basic buffers or UV light exposure .
  • pH-Dependent Hydrolysis : Ester hydrolysis rates are quantified via LC-MS at pH 2–12 to identify optimal storage conditions .

Advanced: How are contradictions in reported bioactivity data resolved?

Answer:
Discrepancies (e.g., varying IC₅₀ values) are addressed through:

  • Assay Replication : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid compound degradation in cell-based assays .
  • Computational Validation : Compare molecular dynamics simulations (e.g., GROMACS) with experimental IC₅₀ to validate binding hypotheses .

Advanced: What computational strategies model interactions with biological targets?

Answer:
Advanced workflows include:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability .
  • QM/MM Calculations : Evaluate nitro group reduction energetics in enzymatic active sites .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and blood-brain barrier penetration to prioritize in vivo testing .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
Its benzoxazole core is leveraged for:

  • Antiviral Drug Development : As a 3CLpro inhibitor scaffold .
  • Anticancer Agents : Functionalization at the 7-carboxylate position enhances cytotoxicity .
  • Fluorescent Probes : Nitro-to-amine reduction generates fluorescent derivatives for cellular imaging .

Advanced: How is regioselectivity achieved in modifying the benzoxazole core?

Answer:
Regioselectivity is controlled by:

  • Directing Groups : The phenyl group at C2 directs electrophiles to C5 via resonance effects .
  • Protecting Strategies : Temporary protection of the ester group with tert-butyl during nitration prevents undesired side reactions .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:
Challenges include:

  • Matrix Interference : Use tandem MS/MS (MRM mode) to enhance specificity in biological samples .
  • Low Volatility : Derivatization (e.g., silylation) improves GC-MS compatibility .
  • Isotope Dilution : Internal standards (e.g., 13^{13}C-labeled analogs) correct for extraction efficiency losses .

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